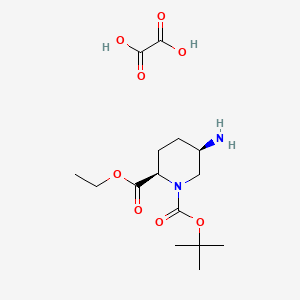

1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate

Description

Chemical Structure and Properties The compound “1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate” is a stereochemically defined piperidine derivative with a dicarboxylate ester backbone. The base compound (before oxalate salt formation) has the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol . The oxalate salt introduces additional oxalic acid (C₂H₂O₄), resulting in a total molecular formula of C₁₅H₂₆N₂O₈ and an approximate molecular weight of 362.37 g/mol.

The (2R,5R) stereochemistry distinguishes it from other diastereomers, such as the (2R,5S) isomer (CAS: 2411590-87-7), which has distinct physicochemical and biological properties . The tert-butyl and ethyl ester groups enhance lipophilicity, while the 5-amino group provides a reactive site for further functionalization, making it valuable in medicinal chemistry for prodrug synthesis or as a chiral building block .

The oxalate salt form improves stability and solubility, as seen in pharmaceutical formulations .

Properties

Molecular Formula |

C15H26N2O8 |

|---|---|

Molecular Weight |

362.38 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid |

InChI |

InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m1./s1 |

InChI Key |

WZBARPPAVSBWNL-DHTOPLTISA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Substituents at the 5-position: 5-Amino (target compound) vs. 5-hydroxy (1-(tert-Butyl) 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate, ) vs. 5-oxo (1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, ). The 5-amino group enhances nucleophilicity, enabling coupling reactions, whereas the 5-oxo group increases electrophilicity, facilitating reductions or cyclizations .

Ester Groups: tert-Butyl/ethyl esters (target compound) vs. tert-butyl/methyl esters (1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate, ) vs. di-tert-butyl esters (1-tert-butyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate, ). Bulkier esters (tert-butyl) improve steric protection of reactive sites, while smaller esters (methyl) increase metabolic liability .

Stereochemistry :

- The (2R,5R) configuration in the target compound contrasts with (2R,5S) (CAS: 2411590-87-7), (2S,5S), and other isomers. Stereochemistry critically impacts binding affinity in chiral environments, such as enzyme active sites .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine precursors. Key steps include:

- Esterification : Use of tert-butyl and ethyl groups to protect carboxylate moieties under anhydrous conditions with catalysts like triethylamine .

- Amination : Introduction of the amino group at the 5-position via reductive amination or nucleophilic substitution, often requiring inert atmospheres (e.g., N₂) .

- Oxalate Salt Formation : Reaction with oxalic acid in polar aprotic solvents (e.g., THF) to precipitate the oxalate salt .

- Optimization : Parameters such as temperature (0–25°C for sensitive steps), solvent polarity (dichloromethane vs. THF), and stoichiometric ratios are systematically varied using design of experiments (DoE) to maximize yield (>80%) and enantiomeric excess (>98%) .

Q. Which analytical techniques are recommended for confirming stereochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for cis/trans isomers) and monitor reaction progress .

- X-ray Crystallography : Resolves absolute configuration, particularly for oxalate salts, by analyzing crystal packing and hydrogen-bonding networks .

- HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) with UV/ELSD detection assess enantiopurity (>99%) and detect impurities (<0.5%) .

- Melting Point Analysis : Sharp melting points (e.g., 145–147°C) confirm crystalline purity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for amination and esterification steps, identifying energy barriers and regioselectivity trends .

- Reaction Path Search : Algorithms (e.g., GRRM) explore alternative pathways, reducing trial-and-error experimentation by 30–50% .

- Machine Learning : Training datasets on similar piperidine derivatives predict solvent effects and catalyst performance (e.g., triethylamine vs. DMAP) .

Q. What strategies resolve contradictions in yield data when varying solvent systems?

- Methodological Answer :

- DoE-Based Screening : Use fractional factorial designs to test solvent polarity (logP), dielectric constant, and hydrogen-bonding capacity. For example, dichloromethane (non-polar) may favor esterification, while DMF (polar aprotic) improves oxalate salt solubility .

- Statistical Analysis : Multivariate regression identifies outliers (e.g., THF vs. acetonitrile) and correlates solvent properties with yield discrepancies .

- Controlled Replicates : Repeat experiments under identical conditions (N ≥ 3) to distinguish systemic errors (e.g., moisture sensitivity) from random variability .

Q. How can sensitive functional groups (e.g., tert-butyl esters) be stabilized during synthesis?

- Methodological Answer :

- Low-Temperature Handling : Perform esterification at 0–5°C to prevent tert-butyl group cleavage .

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF stored over Na/benzophenone) .

- Inert Atmosphere : Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) minimize oxidation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.